N-(3-benzoylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-Benzoylphenyl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a benzoylphenyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Benzoylphenyl)thiophene-2-carboxamide typically involves the following steps:
Benzoylation: The starting material, 3-aminophenol, is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Thiophene Formation: The benzoylated product is then reacted with thiophene-2-carboxylic acid chloride to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-Benzoylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different substituents on the thiophene ring or the benzoylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological studies, particularly in the modulation of gene expression and cellular processes.
Medicine: Research has indicated its potential use in the development of therapeutic agents, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
N-(3-Benzoylphenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as N-(2-Benzoylphenyl)thiophene-2-carboxamide and N-(4-Benzoylphenyl)thiophene-2-carboxamide. These compounds share similar structural features but differ in the position of the benzoyl group on the phenyl ring. The differences in structure can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
N-(2-Benzoylphenyl)thiophene-2-carboxamide
N-(4-Benzoylphenyl)thiophene-2-carboxamide
N-(3-Benzoylphenyl)pyridine-3-carboxamide
N-(3-Benzoylphenyl)indole-2-carboxamide
Properties
Molecular Formula |
C18H13NO2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c20-17(13-6-2-1-3-7-13)14-8-4-9-15(12-14)19-18(21)16-10-5-11-22-16/h1-12H,(H,19,21) |
InChI Key |
BYGCABNNZBAJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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